Cirazoline

Descripción

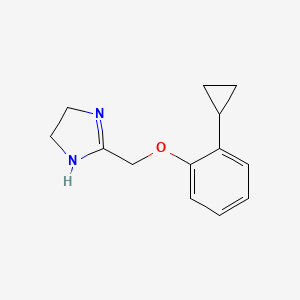

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13/h1-4,10H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAORIDZYZDUZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2OCC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40600-13-3 (mono-hydrochloride) | |

| Record name | Cirazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045131 | |

| Record name | Cirazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-16-1 | |

| Record name | Cirazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59939-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cirazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK318GVY3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cirazoline: A Comprehensive Technical Profile of Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the receptor binding affinity and selectivity profile of cirazoline, a potent alpha-adrenergic agonist and imidazoline receptor ligand. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological characteristics. This document summarizes quantitative binding data, outlines detailed experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Receptor Binding Affinity and Selectivity Profile

This compound is a well-characterized adrenergic and imidazoline receptor ligand. It exhibits a distinct selectivity profile, acting as a full agonist at the α1A-adrenergic receptor, a partial agonist at the α1B and α1D subtypes, and a nonselective antagonist at α2-adrenergic receptors[1][2]. Notably, this compound also demonstrates high affinity for imidazoline receptors[3][4][5].

Adrenergic Receptor Binding Affinity

This compound displays a marked preference for the α1A-adrenergic receptor subtype, with a 10- to 30-fold higher selectivity for α1A over other α1 subtypes and a 100-fold selectivity over α2-adrenergic subtypes, where it acts as an antagonist. The binding affinities of this compound for various adrenergic receptor subtypes are summarized in the table below.

| Receptor Subtype | Ki (nM) | pKi | Species | Radioligand | Reference |

| α1A-Adrenergic | 2.5 | 8.6 | Human | [125I]-HEAT | |

| α1B-Adrenergic | 25 | 7.6 | Human | [125I]-HEAT | |

| α1D-Adrenergic | 50 | 7.3 | Human | [125I]-HEAT | |

| α2-Adrenergic | ~307 | ~6.5 | Human | [3H]RX821002 |

Imidazoline Receptor Binding Affinity

This compound is a high-affinity ligand for imidazoline receptors, often exhibiting a higher affinity for these sites than for α1-adrenergic receptors. It has been utilized as a radioligand, [3H]this compound, for the characterization of imidazoline binding sites.

| Receptor Type | Ki (nM) | pKi | Species | Radioligand | Reference |

| Imidazoline (IGRS) | ~12.6 | 7.9 | Rabbit | [3H]Idazoxan | |

| I2-Imidazoline | ~1.3 | ~8.9 | Human | [3H]Idazoxan |

IGRS: Imidazoline/Guanidinium Receptive Sites

Other Receptor Systems

While this compound's primary activity is at adrenergic and imidazoline receptors, its potential interactions with other receptor systems, such as serotonin and dopamine receptors, are of interest for a complete selectivity profile. However, detailed binding affinity data for this compound at these receptors is not as extensively documented in the public literature.

Functional Activity Profile

In functional assays, this compound acts as a full agonist at the α1A-adrenergic receptor, eliciting a maximal response similar to that of norepinephrine. Conversely, it behaves as a partial agonist at α1B and α1D-adrenergic receptors. At α2-adrenergic receptors, it functions as an antagonist.

| Receptor Subtype | Functional Activity | Assay Type | Cell Line | Reference |

| α1A-Adrenergic | Full Agonist | [Ca2+]i response | CHO | |

| α1B-Adrenergic | Partial Agonist | [Ca2+]i response | CHO | |

| α1D-Adrenergic | Partial Agonist | [Ca2+]i response | CHO | |

| α2-Adrenergic | Antagonist | Various | - |

Experimental Protocols

The characterization of this compound's binding affinity and functional activity involves a range of standard and specialized experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for a specific receptor.

Objective: To determine the Ki of this compound for adrenergic and imidazoline receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human receptor subtype of interest (e.g., α1A, α1B, α1D, I2).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-HEAT for α1 subtypes, [3H]Idazoxan for I2 sites).

-

Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM phentolamine).

-

Test Compound: this compound at various concentrations.

-

Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add binding buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add non-specific ligand, radioligand, and cell membranes.

-

Competition Binding: Add various concentrations of this compound, radioligand, and cell membranes.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at G-protein coupled adrenergic receptors.

Materials:

-

Cell Membranes: Membranes from cells expressing the receptor of interest.

-

[35S]GTPγS: Radiolabeled GTP analog.

-

GDP: To ensure G-proteins are in their inactive state at baseline.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and saponin.

-

Filtration System or Scintillation Proximity Assay (SPA) beads.

-

Scintillation Counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and various concentrations of this compound.

-

Initiation: Add [35S]GTPγS to initiate the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Separation: For filtration assays, terminate the reaction by rapid filtration through glass fiber filters. For SPA, no separation step is needed.

-

Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of Gq-coupled GPCRs, such as α1-adrenergic receptors, by quantifying the accumulation of inositol phosphates (IPs), which are downstream second messengers.

Objective: To functionally characterize the activation of α1-adrenergic receptors by this compound.

Materials:

-

Cultured Cells: Whole cells expressing the Gq-coupled receptor of interest.

-

[3H]-myo-inositol: For radiolabeling of cellular phosphoinositides.

-

Lithium Chloride (LiCl): To inhibit the degradation of inositol monophosphate (IP1), allowing it to accumulate.

-

Test Compound: this compound at various concentrations.

-

Ion-exchange Chromatography Columns: For the separation of different IP species.

-

Scintillation Counter.

-

Alternative: Homogeneous Time-Resolved Fluorescence (HTRF) based IP-One assay kits.

Methodology (Radiometric):

-

Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl.

-

Stimulation: Add various concentrations of this compound and incubate for a defined period to stimulate IP production.

-

Extraction: Terminate the reaction and extract the soluble inositol phosphates.

-

Separation: Separate the different IP species using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted IP fractions using a scintillation counter.

-

Data Analysis: Plot the amount of accumulated IPs against the log concentration of this compound to determine the EC50.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the signaling cascade initiated by this compound at α1-adrenergic receptors and the workflows of the key experimental assays.

Caption: this compound-induced α1-adrenergic receptor signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a GTPγS binding assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]this compound as a tool for the characterization of imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Safety and Toxicology of Cirazoline

Introduction

Cirazoline is a potent and selective α1-adrenergic receptor agonist with additional α2-adrenergic receptor antagonist properties.[1][2] It is a full agonist at the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes.[1] This pharmacological profile has led to its use as a research tool to investigate the roles of these receptors in various physiological processes. This guide provides a summary of the available preclinical safety and toxicology-related data for this compound, with a focus on its mechanism of action, observed physiological effects in animals, and the experimental methodologies employed in these studies.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein.[3] Activation of these receptors initiates a signaling cascade that leads to various physiological responses, primarily smooth muscle contraction.[3] Additionally, this compound acts as an antagonist at α2-adrenergic receptors, which are typically coupled to Gi proteins and mediate inhibitory effects.

Signaling Pathways

The signaling pathways for this compound's dual actions are depicted below.

Caption: Signaling pathways of this compound's dual action.

Preclinical Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. While formal, comprehensive safety pharmacology studies for this compound are not publicly available, several pharmacological studies have investigated its effects on key physiological systems in animals.

Cardiovascular System

The primary and most consistently reported effect of this compound is on the cardiovascular system, consistent with its mechanism of action as a potent α1-adrenergic agonist.

Key Findings:

-

Pressor Effects: Intravenous injection of this compound produces potent pressor (blood pressure increasing) effects in pithed rats.

-

Heart Rate: In intact anesthetized, vagotomized rats, or in pithed rats with submaximal tachycardia, this compound (5.0 µg/kg i.v.) did not decrease heart rate, unlike clonidine and oxymetazoline. However, it did potentiate the heart rate increase caused by norepinephrine, isoproterenol, or aminophylline, an effect thought to be of hemodynamic origin.

Table 1: Summary of Cardiovascular Effects of this compound in Animals

| Species | Dose | Route of Administration | Observed Effects | Reference(s) |

| Rat (pithed) | Not specified | Intravenous (i.v.) | Potent pressor effects. | |

| Rat (anesthetized, vagotomized) | 5.0 µg/kg | Intravenous (i.v.) | No decrease in heart rate. | |

| Dog (spinal) | 10.0 µg/kg | Intravenous (i.v.) | No modification of baseline heart rate or neurally evoked tachycardia. |

Central Nervous System (CNS)

This compound's effects on the central nervous system have been investigated in the context of cognitive function and behavior.

Key Findings:

-

Spatial Working Memory: In aged rhesus monkeys, low doses of this compound (0.00001-0.001 mg/kg) impaired spatial working memory performance. This impairment was reversible with the α1-adrenergic antagonist, prazosin. Interestingly, preliminary data suggest that higher doses (0.001-0.01 mg/kg) occasionally improved performance.

-

Locomotion and Stereotypy: In adult male rats, this compound at a dose of 0.05 mg/kg (IP) significantly suppressed horizontal activity and stereotypy.

-

Food Intake: this compound has been shown to decrease food intake in rats, an effect attributed to the activation of α1-adrenoceptors in the paraventricular nucleus of the hypothalamus.

Table 2: Summary of Central Nervous System Effects of this compound in Animals

| Species | Dose | Route of Administration | Observed Effects | Reference(s) |

| Rhesus Monkey (aged) | 0.00001-0.001 mg/kg | Not specified | Impaired spatial working memory. | |

| Rhesus Monkey (aged) | 0.001-0.01 mg/kg | Not specified | Occasional improvement in spatial working memory (preliminary). | |

| Rat (adult male) | 0.05 mg/kg | Intraperitoneal (i.p.) | Suppressed horizontal activity and stereotypy. | |

| Rat | Not specified | Not specified | Decreased food intake. |

Respiratory System

Toxicology

A comprehensive toxicological profile of this compound is not available in publicly accessible literature. Key toxicological endpoints such as the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL) have not been reported. Furthermore, there is a lack of data from standardized studies on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Experimental Protocols

The following sections detail the methodologies used in key pharmacological studies that provide insights into the safety profile of this compound.

In Vivo Cardiovascular Studies in Rats and Dogs

-

Objective: To assess the cardiovascular effects of this compound.

-

Animal Models:

-

Pithed rats.

-

Intact anesthetized, vagotomized rats.

-

Spinal dogs.

-

-

Dosing and Administration:

-

Rats: Intravenous (i.v.) injection of various doses, including 5.0 µg/kg.

-

Dogs: Intravenous (i.v.) administration of 10.0 µg/kg.

-

-

Parameters Measured:

-

Arterial blood pressure.

-

Heart rate.

-

-

Experimental Workflow:

Caption: Experimental workflow for in vivo cardiovascular assessment.

In Vivo CNS Studies in Monkeys

-

Objective: To evaluate the effects of this compound on spatial working memory.

-

Animal Model: Aged rhesus monkeys.

-

Experimental Task: Variable delayed response task.

-

Dosing and Administration: Low doses (0.00001-0.001 mg/kg) and higher doses (0.001-0.01 mg/kg) were administered. The route of administration was not specified in the abstract.

-

Parameters Measured:

-

Performance on the delayed response task (accuracy).

-

Performance on control trials (0-second delay).

-

Behavioral ratings.

-

-

Experimental Workflow:

Caption: Experimental workflow for CNS function assessment in monkeys.

Summary and Conclusion

This compound is a well-characterized α1-adrenergic receptor agonist and α2-adrenergic receptor antagonist. Its preclinical data primarily focus on its pharmacological effects, particularly on the cardiovascular and central nervous systems. The available safety pharmacology data indicate potent pressor effects and dose-dependent effects on cognitive function in animal models.

However, a significant data gap exists concerning the formal preclinical toxicology of this compound. There is a lack of publicly available information on its acute, sub-chronic, and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Therefore, a comprehensive risk assessment for human exposure cannot be conducted based on the currently available data. Further studies would be required to establish a complete preclinical safety and toxicology profile for this compound.

References

The Agonist Profile of Cirazoline: A Deep Dive into its Molecular Pharmacology at α1-Adrenoceptor Subtypes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cirazoline, an imidazoline derivative, is a potent α-adrenergic agonist that has been instrumental in the characterization of α1-adrenoceptor subtypes. Its distinct pharmacological profile, exhibiting varying degrees of affinity and efficacy at the α1A, α1B, and α1D adrenoceptors, makes it a valuable tool for researchers in pharmacology and a compound of interest in drug development. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, focusing on its interaction with the three α1-adrenoceptor subtypes.

Quantitative Pharmacological Data

The pharmacological effects of this compound are defined by its binding affinity (Ki), functional potency (EC50), and efficacy (Emax) at each α1-adrenoceptor subtype. The following tables summarize the key quantitative data for this compound, providing a comparative view of its activity. For context, data for the endogenous agonist norepinephrine and another common imidazoline agonist, oxymetazoline, are also included where available.

Table 1: Binding Affinity of this compound and Comparative Agonists at Human α1-Adrenoceptor Subtypes

| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Cell Line | Radioligand | Reference |

| This compound | 120 | 960 | 660 | - | - | [1] |

| This compound | Higher affinity for α1A vs. α1B & α1D | CHO | [125I]-HEAT | [2][3][4][5] | ||

| Oxymetazoline | Higher affinity for α1A vs. α1B & α1D | CHO | [125I]-HEAT | |||

| Norepinephrine | Lower affinity than α1D | Lower affinity than α1D | Higher affinity vs. α1A & α1B | CHO | [125I]-HEAT |

Table 2: Functional Potency and Efficacy of this compound at Human α1-Adrenoceptor Subtypes

| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Functional Assay | Cell Line | Reference |

| This compound Efficacy | Full Agonist | Partial Agonist | Partial Agonist | Cytosolic Ca2+ increase | CHO | |

| This compound Emax | Similar to Norepinephrine | Partial response | Partial response | Cytosolic Ca2+ increase | CHO | |

| Oxymetazoline Efficacy | Weak Agonist | No intrinsic activity | No intrinsic activity | Cytosolic Ca2+ increase | CHO |

Signaling Pathways and Experimental Workflows

The interaction of this compound with α1-adrenoceptors initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, visualize these signaling pathways and the experimental workflows used to characterize the molecular pharmacology of this compound.

Signaling Pathway

Caption: Canonical Gq signaling pathway of α1-adrenoceptors.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Caption: Relationship between key pharmacological parameters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are representative protocols for the key experiments cited in the study of this compound's action at α1-adrenoceptors.

Radioligand Binding Assay ([³H]-Prazosin)

This protocol is a standard method for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-prazosin) for binding to the α1-adrenoceptors.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D adrenoceptor are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization and differential centrifugation.

-

The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and the protein concentration is determined.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

50 µL of assay buffer.

-

50 µL of a fixed concentration of [³H]-prazosin (typically near its Kd value).

-

50 µL of a range of concentrations of the competing ligand (this compound).

-

100 µL of the cell membrane preparation.

-

-

For total binding, the competing ligand is replaced with assay buffer.

-

For non-specific binding, a high concentration of a non-labeled antagonist (e.g., phentolamine) is used instead of the competing ligand.

-

The plate is incubated for 60 minutes at 25°C with gentle agitation.

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand to generate a competition curve.

-

The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value (the inhibition constant for the competing ligand) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist like this compound to stimulate an increase in intracellular calcium concentration, a key second messenger for α1-adrenoceptor activation.

1. Cell Culture:

-

CHO cells stably expressing the human α1A, α1B, or α1D adrenoceptor are seeded into black-walled, clear-bottom 96-well plates and cultured to near confluency.

2. Dye Loading:

-

The culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately 60 minutes.

-

After incubation, the cells are washed again to remove any extracellular dye.

3. Agonist Stimulation and Fluorescence Measurement:

-

The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells, and the fluorescence intensity is measured in real-time. The excitation wavelength is typically around 490 nm, and the emission wavelength is around 525 nm for Fluo-4.

4. Data Analysis:

-

The change in fluorescence intensity over time is recorded for each concentration of the agonist.

-

The peak fluorescence response is determined for each concentration.

-

The data are normalized to the maximum response produced by a reference full agonist (e.g., norepinephrine) or a calcium ionophore (e.g., ionomycin).

-

A dose-response curve is generated by plotting the normalized response against the log concentration of this compound.

-

The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax value (the maximal response) are determined from this curve.

Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates (IPs), the downstream products of phospholipase C activation following α1-adrenoceptor stimulation.

1. Cell Culture and Labeling:

-

Cells (e.g., CHO cells expressing the α1 subtypes) are cultured in 24-well plates.

-

The cells are pre-labeled by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

2. Agonist Stimulation:

-

The labeling medium is removed, and the cells are washed.

-

The cells are pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Varying concentrations of this compound are added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction and Separation of Inositol Phosphates:

-

The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

The cell lysates are collected and neutralized.

-

The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex columns).

4. Quantification and Data Analysis:

-

The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.

-

The results are typically expressed as the amount of radioactivity in the IP fraction relative to the total radioactivity incorporated into the cells.

-

A dose-response curve is constructed by plotting the stimulated IP accumulation against the log concentration of this compound to determine the EC50 and Emax values.

Conclusion

This compound's distinct pharmacological profile at the α1A, α1B, and α1D adrenoceptor subtypes underscores its importance as a research tool. It serves as a full agonist at the α1A subtype and a partial agonist at the α1B and α1D subtypes. This differential activity, quantifiable through rigorous experimental protocols such as radioligand binding, calcium mobilization, and inositol phosphate accumulation assays, provides valuable insights into the structure-function relationships of these receptors and their signaling pathways. For drug development professionals, understanding the nuances of this compound's interactions can inform the design of more selective and efficacious therapeutic agents targeting the α1-adrenoceptor family.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: High-Throughput Calcium Imaging Protocol for Profiling Cirazoline-Induced Intracellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cirazoline is a potent alpha-1 (α1) adrenergic receptor agonist with selectivity for the α1A subtype.[1] Activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), triggers a well-defined intracellular signaling cascade leading to an increase in cytosolic calcium ([Ca2+]i).[2] This application note provides a detailed protocol for measuring this compound-induced intracellular calcium mobilization using a fluorescent plate reader-based calcium imaging assay. The protocol is optimized for Chinese Hamster Ovary (CHO) cells stably expressing human α1-adrenergic receptor subtypes, a common model system for studying GPCR pharmacology.

Data Presentation

This compound acts as a full agonist at the α1A-adrenoceptor and a partial agonist at the α1B and α1D subtypes.[1][3] In functional studies using CHO cells expressing human α1-adrenoceptor subtypes, this compound elicits a concentration-dependent increase in intracellular calcium.[3] The maximal response at the α1A subtype is comparable to that of the endogenous agonist, norepinephrine.

| Agonist | Receptor Subtype | Cell Line | Assay Type | Potency (EC50) | Efficacy (% of Max Norepinephrine Response) | Reference |

| This compound | α1A-Adrenergic | CHO | [Ca2+]i Mobilization | Not explicitly stated | ~100% (Full Agonist) | |

| This compound | α1B-Adrenergic | CHO | [Ca2+]i Mobilization | Not explicitly stated | Partial Agonist | |

| This compound | α1D-Adrenergic | CHO | [Ca2+]i Mobilization | Not explicitly stated | Partial Agonist | |

| Norepinephrine | α1A-Adrenergic | CHO | [Ca2+]i Mobilization | Not explicitly stated | 100% |

Signaling Pathway and Experimental Workflow

This compound-Induced Calcium Signaling Pathway

This compound binding to the α1-adrenergic receptor initiates a cascade of intracellular events. The receptor couples to the Gq family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium can be detected by fluorescent calcium indicators.

References

Application Notes and Protocols for the Use of Cirazoline in Primary Vascular Smooth Muscle Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirazoline is a potent and selective α1-adrenergic receptor agonist that is widely utilized in pharmacological research to investigate the physiological and pathophysiological roles of α1-adrenoceptors. In the context of vascular biology, this compound serves as a valuable tool for studying the mechanisms of vascular smooth muscle cell (VSMC) contraction, signaling pathways, and, to a lesser extent, their proliferative responses. These application notes provide detailed protocols for the use of this compound in primary VSMC culture, focusing on cell isolation and culture, assessment of contractile responses, measurement of intracellular calcium mobilization, and evaluation of cell proliferation.

Mechanism of Action

This compound primarily exerts its effects by binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells.[1][2] This activation initiates a well-characterized signaling cascade that leads to vasoconstriction.[3][4] The α1-adrenoceptors are Gq-protein coupled receptors.[3] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary trigger for VSMC contraction. Additionally, this compound is a partial agonist of α1B and α1D adrenergic receptors and a nonselective antagonist of α2 receptors.

Data Presentation

Table 1: this compound Concentration for Induction of Contraction in Vascular Smooth Muscle

| Parameter | Value | Species | Tissue | Temperature | Reference |

| EC50 | 76.6 ± 18.2 nM | Rat | Caudal Artery | Room Temperature | |

| EC50 | 14.5 ± 1.9 nM | Rat | Caudal Artery | 37°C | |

| ED50 | ~30 nM | Guinea Pig | Aorta | Not Specified |

EC50: Half maximal effective concentration. ED50: Half maximal effective dose.

Experimental Protocols

Protocol 1: Isolation and Primary Culture of Vascular Smooth Muscle Cells from Rodent Aorta

This protocol describes the enzymatic digestion method for isolating primary VSMCs from the thoracic aorta of rats or mice.

Materials:

-

Adult rat or mouse

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol

-

Sterile surgical instruments

Procedure:

-

Euthanize the animal according to institutional guidelines.

-

Spray the thoracic and abdominal area with 70% ethanol to sterilize the surface.

-

Make a midline incision to open the thoracic cavity and expose the heart and aorta.

-

Carefully dissect the thoracic aorta from the aortic arch to the diaphragm.

-

Place the isolated aorta in a sterile petri dish containing cold HBSS.

-

Under a dissecting microscope, carefully remove the adventitia (outer layer) and any surrounding connective tissue.

-

Transfer the cleaned aorta to a new dish with fresh HBSS and mince it into small pieces (1-2 mm).

-

Transfer the minced tissue to a conical tube containing digestion solution (e.g., DMEM with 1 mg/mL Collagenase Type II and 0.5 mg/mL Elastase).

-

Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is dispersed.

-

Terminate the digestion by adding an equal volume of DMEM with 10% FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10-15% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days. VSMCs will exhibit a characteristic "hills and valleys" morphology at confluence.

-

Passage the cells when they reach 80-90% confluence using trypsin-EDTA. Cells from passages 3 to 8 are typically used for experiments.

Figure 1: Experimental workflow for the isolation and culture of primary VSMCs.

Protocol 2: this compound-Induced Contraction Assay in Cultured VSMCs

This protocol outlines a method to assess the contractile response of VSMCs to this compound using a collagen gel contraction assay.

Materials:

-

Primary VSMCs (passage 3-8)

-

Collagen Type I, sterile solution

-

10x DMEM

-

Sterile 1 M NaOH

-

Complete culture medium (DMEM + 10% FBS)

-

Serum-free DMEM

-

This compound hydrochloride stock solution (10 mM in sterile water)

-

24-well culture plates

Procedure:

-

Prepare a collagen gel solution on ice by mixing Collagen Type I, 10x DMEM, and sterile water. Neutralize the solution to pH 7.2-7.4 with 1 M NaOH.

-

Trypsinize and resuspend VSMCs in serum-free DMEM to a concentration of 2 x 10^5 cells/mL.

-

Mix the cell suspension with the neutralized collagen solution to a final cell concentration of 1 x 10^5 cells/mL.

-

Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.

-

After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.

-

Add 1 mL of serum-free DMEM to each well.

-

Incubate for 2 hours to allow for initial gel contraction.

-

Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 1 nM to 10 µM.

-

Replace the medium in the wells with the different concentrations of this compound. Include a vehicle control (serum-free DMEM only).

-

Incubate at 37°C and monitor gel contraction over time (e.g., at 1, 4, 8, and 24 hours).

-

Capture images of the gels at each time point.

-

Measure the area of the gels using image analysis software (e.g., ImageJ).

-

Calculate the percentage of gel contraction relative to the initial gel area.

-

Plot the concentration-response curve to determine the EC50 of this compound.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]) Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to this compound.

Materials:

-

Primary VSMCs cultured on glass-bottom dishes or coverslips

-

Fluo-4 AM or Fura-2 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

This compound hydrochloride stock solution

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Prepare a loading buffer by dissolving Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cultured VSMCs twice with HBSS.

-

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells three times with HBSS to remove excess dye.

-

Mount the dish or coverslip on the fluorescence microscope stage.

-

Acquire a baseline fluorescence reading for 1-2 minutes.

-

Add this compound to the desired final concentration while continuously recording the fluorescence signal.

-

Record the changes in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. The ratio of the emissions is proportional to the intracellular calcium concentration.

-

Analyze the data by calculating the change in fluorescence intensity or the fluorescence ratio relative to the baseline.

Protocol 4: VSMC Proliferation Assay

This protocol provides a general method for assessing the effect of this compound on VSMC proliferation using a BrdU or EdU incorporation assay. Note: Specific dose-response and time-course data for this compound's effect on VSMC proliferation is not well-established in the literature. Therefore, a range of concentrations and incubation times should be tested.

Materials:

-

Primary VSMCs

-

96-well culture plates

-

Complete culture medium

-

Serum-free DMEM for synchronization

-

This compound hydrochloride stock solution

-

BrdU or EdU labeling solution

-

BrdU or EdU detection kit (following manufacturer's instructions)

-

Plate reader for absorbance or fluorescence measurement

Procedure:

-

Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Synchronize the cells by incubating in serum-free DMEM for 24-48 hours.

-

Replace the medium with complete culture medium containing various concentrations of this compound (e.g., 10 nM to 100 µM). Include a positive control (e.g., PDGF or 10% FBS) and a vehicle control.

-

Incubate for 24-72 hours.

-

During the final 2-24 hours of incubation (depending on the assay and cell cycle length), add the BrdU or EdU labeling solution to the wells.

-

Fix, permeabilize, and detect the incorporated BrdU or EdU according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the proliferation data to a parallel cell viability assay (e.g., MTT or PrestoBlue) to account for any cytotoxic effects of the treatments.

Signaling Pathways

Figure 2: Signaling pathway of this compound-induced VSMC contraction.

Figure 3: A generalized MAPK/ERK signaling pathway involved in VSMC proliferation.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating α1-adrenergic receptor-mediated signaling and function in primary vascular smooth muscle cells. The protocols provided herein offer a comprehensive guide for researchers to study this compound-induced contraction and intracellular calcium mobilization. While the direct effects of this compound on VSMC proliferation are less defined, the general protocol for assessing cell proliferation can be adapted to explore this aspect further. It is recommended that researchers optimize the experimental conditions, including this compound concentration and incubation time, for their specific cell culture system and research questions.

References

- 1. ERK1/2-dependent contractile protein expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of vascular smooth muscle cell growth by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle protein expression in vascular smooth muscle cells in vitro and in vivo is regulated through phosphatidylinositol 3-kinase and mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Mitigating Cirazoline off-target effects on α2-adrenergic receptors

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cirazoline in their experiments. The focus is on understanding and mitigating its effects on α2-adrenergic receptors to isolate its primary α1-adrenergic agonist activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary activity of this compound and what is its main "off-target" effect?

A1: this compound is a potent and selective full agonist for the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes.[1] Its most significant and often misunderstood "off-target" effect is its potent competitive antagonism of α2-adrenergic receptors.[1] It is crucial to note that this compound blocks, rather than activates, α2-adrenergic receptors.

Q2: How can I be sure that the effects I'm observing are due to α1-adrenergic receptor agonism and not the α2-adrenergic receptor antagonism?

A2: The most direct method is to use a selective α1-adrenergic antagonist. Pre-treatment of your experimental system with a selective α1-antagonist, such as prazosin, should block the effects of this compound if they are mediated by α1-receptors.[2] If the effect persists, it is not mediated by α1-adrenergic agonism.

Q3: Should I use an α2-adrenergic agonist to counteract this compound's antagonist effects at the α2-receptor?

A3: This approach should be taken with caution. While co-administration with an α2-agonist could potentially overcome the competitive antagonism by this compound, it would also introduce a new variable into your experiment. A cleaner approach is to use cell lines or tissues with low or no expression of α2-adrenergic receptors if possible, or to characterize the α2-antagonist effect of this compound in your system so it can be accounted for in the interpretation of your results.

Q4: What are the distinct downstream signaling pathways for α1 and α2-adrenergic receptors that I can use to differentiate their activity?

A4: α1-adrenergic receptors are primarily coupled to the Gq G-protein. Their activation leads to the stimulation of phospholipase C, which in turn results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately causes an increase in intracellular calcium levels. In contrast, α2-adrenergic receptors are coupled to the Gi G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These distinct signaling outputs can be measured using specific functional assays.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Troubleshooting Steps |

| Unexpected lack of response or an attenuated response to this compound in a system known to express α1-adrenergic receptors. | The experimental system may have a high density of constitutively active α2-adrenergic receptors. This compound's potent α2-antagonist effect could be blocking a tonic, inhibitory α2-receptor signal, leading to a functional effect that opposes or masks the α1-agonist effect. | 1. Characterize Receptor Expression: Confirm the relative expression levels of α1 and α2-adrenergic receptors in your experimental system (e.g., via qPCR or radioligand binding).2. Use a Selective α2-Antagonist: Pre-treat with a different selective α2-antagonist, such as yohimbine or idazoxan. If this mimics the effect of this compound, it suggests a significant role for α2-receptor blockade.3. Functional Pathway Analysis: Perform a calcium flux assay to specifically measure α1-receptor (Gq) activation and a cAMP assay to measure α2-receptor (Gi) inhibition. |

| This compound produces a biphasic dose-response curve, with an unexpected effect at higher concentrations. | At higher concentrations, the potent α2-antagonist effects of this compound may become more prominent, leading to a complex physiological response that is a combination of α1-agonism and α2-antagonism. This compound also has high affinity for imidazoline receptors, which could mediate effects at higher concentrations.[2][3] | 1. Perform a Schild Analysis: To confirm competitive antagonism at α2-receptors, perform a dose-response curve for a known α2-agonist in the presence of increasing concentrations of this compound.2. Use Selective Antagonists: Co-incubate with prazosin (α1-antagonist) or idazoxan (α2/imidazoline antagonist) to dissect which receptor is responsible for the effects at different concentrations of this compound. |

| Inconsistent results between different cell lines or tissue preparations. | The relative expression levels of α1 and α2-adrenergic receptor subtypes can vary significantly between different cells and tissues. This will alter the net effect of this compound's dual activity. | 1. Systematic Characterization: For each new cell line or tissue, perform a basic pharmacological characterization, including: - Radioligand binding to determine receptor density (Bmax) for both α1 and α2 receptors. - Functional assays (calcium and cAMP) to determine the potency (EC50/IC50) of control agonists and antagonists. |

Quantitative Data Summary

The following table summarizes the pharmacological data for this compound and relevant selective antagonists. Note that binding affinities (Ki) and functional potencies (pA2, EC50) can vary depending on the radioligand, tissue preparation, and experimental conditions used.

| Compound | Receptor Target | Action | Reported Value | Units |

| This compound | α1A-Adrenergic | Full Agonist | Ki = 120 | nM |

| α1B-Adrenergic | Partial Agonist | Ki = 960 | nM | |

| α1D-Adrenergic | Partial Agonist | Ki = 660 | nM | |

| α2-Adrenergic | Competitive Antagonist | pA2 = 7.56 | -log(KB) | |

| Prazosin | α1-Adrenergic | Selective Antagonist | Ki ≈ 0.5 - 5 | nM |

| Yohimbine | α2-Adrenergic | Selective Antagonist | Ki ≈ 1 - 10 | nM |

| Idazoxan | α2-Adrenergic | Selective Antagonist | pKi ≈ 7.4 - 8.0 | -log(Ki) |

Visualizations

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

Caption: Troubleshooting Workflow for this compound Effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α1 and α2-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors by measuring its ability to compete with a known radiolabeled antagonist.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing either human α1- or α2-adrenergic receptors.

-

Radioligands:

-

For α1-receptors: [³H]-Prazosin.

-

For α2-receptors: [³H]-Yohimbine or [³H]-Rauwolscine.

-

-

Non-specific Ligand: Phentolamine (10 µM) or unlabeled prazosin/yohimbine.

-

Test Compound: this compound, serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of radioligand + 50 µL of binding buffer + 100 µL of cell membranes (5-20 µg protein).

-

Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of non-specific ligand + 100 µL of cell membranes.

-

Competition Binding: 50 µL of radioligand + 50 µL of this compound (at various concentrations) + 100 µL of cell membranes.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Mobilization Assay for α1-Adrenergic Receptor Activation

This assay measures the increase in intracellular calcium following the activation of Gq-coupled α1-adrenergic receptors by this compound.

Materials:

-

Cells expressing the α1-adrenergic receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Plate Preparation: Prepare a plate with this compound at various concentrations (typically 3-5x final concentration).

-

Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record a baseline fluorescence, then inject the this compound from the compound plate and continue recording the fluorescence signal for 1-2 minutes.

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the log concentration of this compound.

-

Determine the EC50 value using non-linear regression.

-

Protocol 3: cAMP Assay for α2-Adrenergic Receptor Activity

This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled α2-adrenergic receptors. Since this compound is an antagonist, this assay will measure its ability to block the cAMP reduction caused by an α2-agonist.

Materials:

-

Cells expressing the α2-adrenergic receptor of interest.

-

A selective α2-adrenergic agonist (e.g., UK 14,304).

-

Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).

-

Test Compound: this compound, serially diluted.

Methodology:

-

Cell Plating: Seed cells in a suitable multi-well plate and allow them to attach overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulation: Add a fixed concentration of the α2-agonist (typically its EC80) along with forskolin to all wells (except for negative controls). Incubate for the time recommended by the cAMP kit manufacturer (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Calculate the percentage inhibition of the α2-agonist's effect for each concentration of this compound.

-

Plot the percent inhibition against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression. This IC50 represents the concentration of this compound required to block 50% of the α2-agonist's effect.

-

References

- 1. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha-1 adrenergic agonist, this compound, impairs spatial working memory performance in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Cirazoline Concentration for Maximal Vasoconstrictor Response

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Cirazoline for inducing maximal vasoconstrictor responses in experimental settings. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce vasoconstriction?

A1: this compound is a potent alpha-1 adrenergic receptor agonist.[1][2] It binds to and activates alpha-1 adrenoceptors on vascular smooth muscle cells, mimicking the effects of sympathetic nervous system activation.[3] This activation initiates a signaling cascade that leads to smooth muscle contraction and subsequent vasoconstriction, or the narrowing of blood vessels.[4]

Q2: What is the typical effective concentration range for this compound?

A2: The effective concentration of this compound can vary depending on the experimental conditions, such as tissue type and temperature. For example, in de-endothelialized rat caudal arteries, the concentration required to produce 50% of the maximal contraction (EC50) was found to be 76.6 ± 18.2 nM at room temperature (23°C) and 14.5 ± 1.9 nM at 37°C.[5]

Q3: How does temperature affect the vasoconstrictor response to this compound?

A3: Temperature can significantly impact the sensitivity of blood vessels to this compound. Studies have shown that warming from room temperature to 37°C can increase the potency of this compound, resulting in a lower EC50 value and a greater maximal contraction.

Q4: What is the primary signaling pathway activated by this compound in vascular smooth muscle?

A4: this compound, as an alpha-1 adrenergic agonist, activates the Gq-protein coupled receptor pathway. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C. The increase in intracellular calcium is a primary driver of smooth muscle contraction.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or weak vasoconstrictor response to this compound | 1. Incorrect drug concentration: The concentration of this compound may be too low. 2. Tissue degradation: The isolated blood vessel may have been damaged during preparation or is no longer viable. 3. Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization. 4. Endothelial dysfunction (if studying endothelium-dependent responses): The endothelium may be damaged, affecting its ability to modulate vascular tone. | 1. Perform a dose-response curve: Start with a low concentration and incrementally increase it to determine the optimal concentration for your specific tissue and conditions. 2. Ensure proper tissue handling: Follow established protocols for vessel isolation and mounting to maintain tissue viability. 3. Limit exposure time: Minimize the duration of exposure to high concentrations of this compound. Allow for washout periods between applications. 4. Assess endothelial integrity: Test the response to an endothelium-dependent vasodilator like acetylcholine to confirm endothelial function. |

| High variability in vasoconstrictor response | 1. Inconsistent experimental conditions: Variations in temperature, pH, or buffer composition can affect the response. 2. Differences in tissue preparation: Inconsistent handling or mounting of the blood vessel segments can lead to variability. 3. Pipetting errors: Inaccurate preparation of drug dilutions. | 1. Standardize all experimental parameters: Maintain a constant temperature, pH, and use freshly prepared buffers. 2. Standardize tissue preparation techniques: Ensure all researchers follow the exact same protocol for dissecting and mounting the tissues. 3. Calibrate pipettes regularly: Ensure accurate and reproducible preparation of this compound solutions. |

| Tachyphylaxis (rapidly diminishing response) | 1. Receptor internalization or downregulation: Continuous stimulation can lead to the removal of receptors from the cell surface. | 1. Allow for sufficient washout periods: After each application of this compound, wash the tissue thoroughly with buffer to allow for receptor recovery. 2. Use a cumulative concentration-response protocol: This method can sometimes reduce the development of tachyphylaxis compared to single, high-dose applications. |

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in a study on rat caudal arteries.

| Tissue | Temperature (°C) | EC50 (nM) | Maximal Force (mg) | Reference |

| De-endothelialized rat caudal artery | 23 | 76.6 ± 18.2 | 471.0 ± 64.1 | |

| De-endothelialized rat caudal artery | 37 | 14.5 ± 1.9 | 535.0 ± 47.5 |

Experimental Protocols

Protocol 1: Preparation of Isolated Blood Vessel Rings for Vasoconstriction Studies

This protocol is a generalized procedure based on standard wire myography techniques.

Materials:

-

Isolated blood vessel (e.g., thoracic aorta, mesenteric artery)

-

Krebs-bicarbonate solution (composition: 118.3 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 25 mM NaHCO3, 1.2 mM KH2PO4, 11 mM glucose)

-

Dissection microscope

-

Fine dissection tools (scissors, forceps)

-

Wire myograph system

-

95% O2 / 5% CO2 gas mixture

Procedure:

-

Dissection: Carefully dissect the desired blood vessel and place it in cold Krebs-bicarbonate solution.

-

Cleaning: Under a dissection microscope, remove any adhering connective and adipose tissue.

-

Cutting: Cut the vessel into rings of approximately 2-3 mm in length.

-

Mounting: Mount the vessel rings on the wires of the myograph chamber.

-

Equilibration: Allow the mounted rings to equilibrate in the myograph chamber containing Krebs-bicarbonate solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2, for at least 60 minutes. During this time, gradually increase the tension to the optimal resting tension for the specific vessel type.

-

Viability Check: Before starting the experiment, contract the rings with a high-potassium solution (e.g., Krebs solution with an equimolar substitution of NaCl with KCl) to check for viability.

Protocol 2: Determining the Dose-Response Curve for this compound-Induced Vasoconstriction

Materials:

-

Prepared and mounted blood vessel rings (from Protocol 1)

-

Stock solution of this compound

-

Krebs-bicarbonate solution

-

Wire myograph system with data acquisition software

Procedure:

-

Baseline Recording: After the viability check and washout, allow the vessel rings to return to a stable baseline tension.

-

Cumulative Addition of this compound: Start with a low concentration of this compound (e.g., 1 nM) and add it to the myograph chamber.

-

Record Response: Record the change in tension until a stable plateau is reached.

-

Incremental Increase: Without washing out the previous concentration, add the next, higher concentration of this compound (e.g., 3 nM, 10 nM, 30 nM, etc., typically in half-log increments).

-

Repeat: Continue this cumulative addition until the maximal response is achieved and further increases in concentration do not produce a greater response.

-

Data Analysis: Plot the concentration of this compound (on a logarithmic scale) against the measured contractile response. From this sigmoidal curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.

Visualizations

Caption: Experimental workflow for determining this compound dose-response.

References

- 1. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and biochemical evidence for the lack of cardiac presynaptic alpha-2 adrenoceptor stimulant properties of this compound (LD 3098), a potent alpha-1 adrenoceptor agonist in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 4. What are α-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Addressing Experimental Variability in Cirazoline-Based Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in Cirazoline-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent alpha-1 (α1) adrenergic receptor agonist. It is a full agonist at the α1A-adrenergic receptor subtype and a partial agonist at the α1B and α1D subtypes.[1] Its primary mechanism of action involves binding to and activating these receptors, which are G-protein coupled receptors (GPCRs) typically linked to the Gq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

Q2: What are the known off-target effects of this compound?

A2: this compound is known to have several off-target effects that can influence experimental outcomes. It is a potent competitive antagonist at α2-adrenergic receptors.[2] Additionally, this compound exhibits high affinity for imidazoline binding sites (I1 and I2 receptors), and its affinity for these sites can be higher than for α1-adrenergic receptors.[3][4] These off-target interactions should be considered when designing experiments and interpreting data.

Q3: Why am I seeing a bell-shaped dose-response curve in my assay?

A3: A bell-shaped dose-response curve can occur for several reasons. It may be indicative of a ligand interacting with two different receptors that mediate opposing effects (e.g., one stimulatory and one inhibitory).[5] With this compound, this could potentially arise from its agonist activity at α1-receptors and antagonist activity at α2-receptors, or its interaction with imidazoline receptors. At higher concentrations, off-target effects or receptor desensitization could also contribute to a decrease in the observed response.

Q4: How does this compound's partial agonism at α1B and α1D subtypes affect my results?

A4: As a partial agonist, this compound will not produce the same maximal response as a full agonist at α1B and α1D receptors, even at saturating concentrations. In the presence of a full agonist (like norepinephrine), a partial agonist can act as a competitive antagonist, reducing the maximal response of the full agonist. This is an important consideration when co-administering this compound with other adrenergic ligands.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves

Q: My dose-response curves for this compound are inconsistent between experiments. What are the potential causes and solutions?

A: High variability is a common challenge in cell-based assays. Here are some potential causes and troubleshooting steps:

-

Cell Line Instability: Cancer cell lines, in particular, can exhibit genetic and phenotypic drift over time and with increasing passage number, leading to altered drug responses.

-

Solution: Use low-passage cells and ensure consistent cell culture conditions (media, serum, supplements, and incubation parameters). Regularly perform cell line authentication.

-

-

Lot-to-Lot Reagent Variability: Different batches of this compound, serum, or other critical reagents can have slight variations in purity or concentration, affecting results.

-

Solution: Purchase reagents in larger lots when possible. When a new lot is introduced, perform a validation experiment to compare its performance against the previous lot.

-

-

Inconsistent Cell Seeding Density: The number of cells seeded per well can impact the overall response.

-

Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. Optimize seeding density to ensure cells are in a logarithmic growth phase during the assay.

-

-

Edge Effects in Microplates: Wells on the periphery of a microplate are more prone to evaporation and temperature fluctuations, which can alter cell growth and response.

-

Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer to create a more uniform environment across the plate.

-

Issue 2: Low Signal-to-Noise Ratio or High Background in Functional Assays

Q: I'm observing a weak response to this compound or high background in my calcium mobilization/cAMP assay. How can I improve my signal?

A: A low signal-to-noise ratio can obscure real biological effects. Consider the following:

-

Low Receptor Expression: The cell line used may not express sufficient levels of the target α1-adrenergic receptor subtype.

-

Solution: Use a cell line known to endogenously express the receptor of interest at high levels, or use a recombinant cell line overexpressing the specific receptor subtype.

-

-

Suboptimal Assay Conditions: Incubation times, temperatures, and buffer compositions can all affect assay performance.

-

Solution: Optimize these parameters systematically. For example, in a calcium flux assay, ensure the dye loading time and temperature are optimal for your cell line. In a cAMP assay, consider using a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.

-

-

High Non-Specific Binding (Radioligand Binding Assays): The radioligand may be binding to non-receptor components.

-

Solution: Optimize the concentration of the radioligand and the amount of membrane protein used. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Ensure adequate and rapid washing steps to remove unbound radioligand.

-

Issue 3: Ambiguous or Unexpected Results

Q: The effects of this compound in my assay are not what I expected based on its known pharmacology. How do I interpret these results?

A: Unexpected results can often be explained by this compound's complex pharmacology:

-

Off-Target Effects: As mentioned, this compound's antagonist activity at α2-adrenergic receptors and its binding to imidazoline receptors can produce effects independent of α1-receptor agonism.

-

Solution: To dissect the contribution of different receptors, use selective antagonists for each target. For example, co-incubate with a selective α1-antagonist (e.g., prazosin), an α2-agonist (to counteract the antagonism), or an imidazoline receptor ligand to block these respective sites.

-

-

Partial Agonism: The partial agonist activity at α1B and α1D subtypes can lead to a lower maximal response compared to a full agonist.

-

Solution: Characterize the response relative to a known full agonist (e.g., norepinephrine) in a system expressing a single receptor subtype to understand the degree of partial agonism.

-

-

Dose-Dependent Effects: The physiological effects of this compound can vary significantly with the dose administered.

-

Solution: Perform a wide dose-response curve to fully characterize the effects of this compound, being mindful that at higher concentrations, off-target effects are more likely to occur.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro assays. Note that these values can vary depending on the specific experimental conditions.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Reported Ki (nM) | Tissue/Cell Line | Reference |

| α1A-Adrenergic | 6.1 | Cloned human | |

| α1B-Adrenergic | 39.8 | Cloned human | |

| α1D-Adrenergic | - | - | - |

| α1C-Adrenergic | 2.8 | Cloned human | |

| Imidazoline (I1/I2) | pKi = 7.9 | - |

Table 2: this compound Functional Potency (EC50) and Efficacy

| Assay Type | Receptor Subtype | EC50 (nM) | Efficacy | Cell Line | Reference |

| Calcium Mobilization | α1A-Adrenergic | - | Full Agonist | CHO | |

| Calcium Mobilization | α1B-Adrenergic | - | Partial Agonist | CHO | |

| Calcium Mobilization | α1D-Adrenergic | - | Partial Agonist | CHO | |

| Contraction | α1-Adrenergic | ED50 similar to norepinephrine | Full Agonist | Guinea-pig aorta |

Experimental Protocols